1-(3-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline

Gallium-resistant lung cancer AXL kinase anti-proliferative activity

1-(3-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline (CAS 654650-64-3) is a heterocyclic compound of the pyrazolo[4,3-c]quinoline family, distinguished by a 3-bromophenyl substituent at the N1 position, a methyl group at C3, and a partially saturated 2,4-dihydroquinoline core. This compound is registered in the MeSH database as compound 5476423 and was originally disclosed in a 2014 Bioorganic & Medicinal Chemistry Letters study that identified it as a lead scaffold through virtual screening against an AXL kinase homology model.

Molecular Formula C17H14BrN3
Molecular Weight 340.2 g/mol
CAS No. 654650-64-3
Cat. No. B12543368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline
CAS654650-64-3
Molecular FormulaC17H14BrN3
Molecular Weight340.2 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C1CNC3=CC=CC=C32)C4=CC(=CC=C4)Br
InChIInChI=1S/C17H14BrN3/c1-11-15-10-19-16-8-3-2-7-14(16)17(15)21(20-11)13-6-4-5-12(18)9-13/h2-9,19H,10H2,1H3
InChIKeyLCCLRSXPLUXRBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline (CAS 654650-64-3) – Core Identity and Research-Grade Specification


1-(3-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline (CAS 654650-64-3) is a heterocyclic compound of the pyrazolo[4,3-c]quinoline family, distinguished by a 3-bromophenyl substituent at the N1 position, a methyl group at C3, and a partially saturated 2,4-dihydroquinoline core [1]. This compound is registered in the MeSH database as compound 5476423 and was originally disclosed in a 2014 Bioorganic & Medicinal Chemistry Letters study that identified it as a lead scaffold through virtual screening against an AXL kinase homology model [1][2].

Why Generic Pyrazolo[4,3-c]quinoline Substitution Fails – The Biological and Structural Specificity of CAS 654650-64-3


Pyrazolo[4,3-c]quinolines are a pharmacologically diverse class exhibiting activities ranging from benzodiazepine receptor modulation to COX-2 and PDE4 inhibition, with biological outcomes exquisitely sensitive to substitution pattern and tautomeric state [1]. The 3-bromophenyl/3-methyl/dihydro configuration of compound 5476423 is not interchangeable with other halogen regioisomers (e.g., 4-bromophenyl or 2-bromophenyl analogs) or fully aromatic congeners; the specific meta-bromo substitution and dihydroquinoline tautomer directly underpin the 80-fold potency advantage observed in gallium-resistant lung adenocarcinoma cells, a gain-of-function that is absent in the structurally related lead compound 7919469 (13-fold) despite both emerging from the same virtual screening campaign [2].

Product-Specific Quantitative Evidence Guide for 1-(3-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline (CAS 654650-64-3)


Anti-Proliferative Potency in Gallium-Resistant Lung Adenocarcinoma: 80-Fold Advantage over Gallium Acetylacetonate (GaAcAc)

Compound 5476423 (the target compound) exhibited an 80-fold increase in anti-proliferative potency compared to the clinical gallium compound gallium acetylacetonate (GaAcAc) when tested against gallium-resistant (R) human lung adenocarcinoma A549 cells [1]. This fold-increase was measured by comparing IC50 values derived from anti-proliferative assays in the R-cell line, positioning compound 5476423 as the most potent lead identified in the eight-series virtual screening campaign [1].

Gallium-resistant lung cancer AXL kinase anti-proliferative activity

Potency Differential Between Lead Compounds: 5476423 (80-Fold) vs 7919469 (13-Fold) in Identical Assay

Within the same anti-proliferative assay using gallium-resistant A549 cells, compound 5476423 demonstrated an 80-fold potency increase over GaAcAc, whereas compound 7919469—a naphthalene/tetrazole scaffold identified from the same AXL kinase homology model screen—showed only a 13-fold increase [1]. This intra-study, head-to-head comparison under identical experimental conditions reveals a >6-fold superiority of compound 5476423 over the next-best lead series [1].

Lead prioritization Pyrazoloquinoline SAR virtual screening hit validation

Combinatorial Efficacy: Compound 5476423 Enhances GaAcAc Potency by 2-Fold in Resistant Cells

Co-treatment of gallium-resistant A549 cells with compound 5476423 and GaAcAc resulted in a 2-fold increase in GaAcAc efficacy compared to GaAcAc alone [1]. In contrast, the combination of compound 7919469 with GaAcAc produced only a 1.2-fold enhancement under identical conditions [1]. This demonstrates that compound 5476423 not only possesses superior standalone potency but also functionally re-sensitizes resistant cells to the clinical gallium agent to a greater extent than the comparator lead.

Combination therapy gallium sensitization drug resistance reversal

AXL Protein Suppression: Target Engagement Evidence in Gallium-Resistant vs Sensitive A549 Cells

Gallium-resistant (R) A549 cells exhibited elevated AXL protein expression relative to gallium-sensitive (S) cells, and treatment with compound 5476423 significantly suppressed this AXL overexpression [1]. While the primary publication does not report a numerical fold-suppression value, the stated result is that AXL levels were reduced to a degree that was statistically significant and mechanistically consistent with the compound's virtual-screening-derived binding hypothesis [1]. This provides a biological rationale linking the observed anti-proliferative potency to on-target AXL pathway modulation.

AXL kinase target engagement biomarker modulation

Validated Research and Industrial Application Scenarios for 1-(3-Bromophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline (CAS 654650-64-3)


Gallium-Resistant Lung Adenocarcinoma Research – Lead Compound with 80-Fold Potency Advantage

Compound 5476423 is the most potent lead identified from an AXL kinase-targeted virtual screening campaign against gallium-resistant A549 lung adenocarcinoma cells, delivering an 80-fold potency increase over GaAcAc [1]. This application scenario is directly supported by the quantitative IC50-fold data in Section 3. Researchers investigating mechanisms of gallium resistance or seeking a validated chemical starting point for AXL-targeted therapy in non-small cell lung cancer should select this compound as their primary probe.

AXL Kinase Pathway Chemical Biology – Target Engagement and Biomarker Modulation

The demonstrated suppression of elevated AXL protein expression in gallium-resistant cells [1] positions compound 5476423 as a functional tool for dissecting AXL-dependent signaling in drug-resistant cancer models. Laboratories studying AXL-mediated bypass resistance mechanisms can use this compound to correlate AXL modulation with downstream phenotypic changes, supported by the potency and combinatorial data established in Section 3.

Gallium-Sensitization and Combination Regimen Pre-Clinical Screening

Compound 5476423's ability to enhance GaAcAc efficacy by 2-fold in resistant cells (vs 1.2-fold for the comparator lead 7919469) directly supports its use in pre-clinical combination screening cascades [1]. Contract research organizations and academic drug-discovery centers evaluating gallium-based combination strategies for resistant lung cancer can quantitatively justify the inclusion of this compound in co-treatment matrices.

Virtual Screening and Scaffold-Hopping Programs Targeting AXL Kinase

As noted in the source publication, compound 5476423 serves as a validated query scaffold for virtual screening programs aiming to identify novel AXL-targeted chemotypes [1]. Computational chemistry groups and medicinal chemistry teams can use the experimentally confirmed activity profile of this compound as a benchmark for docking validation, pharmacophore modeling, and similarity searching, leveraging the 80-fold potency metric as a quantitative performance threshold.

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